N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide
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Overview
Description
N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide is a synthetic compound that belongs to the class of azetidine carboxamides This compound is characterized by the presence of an azetidine ring, a 1,2,4-oxadiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the azetidine ring: The azetidine ring can be introduced via cyclization reactions involving suitable precursors like amino alcohols or azetidine derivatives.
Coupling of the two rings: The final step involves coupling the 1,2,4-oxadiazole ring with the azetidine ring through a suitable linker, such as a methylene group, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the azetidine ring.
Scientific Research Applications
N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide: The parent compound.
1,2,4-oxadiazole derivatives: Compounds containing the 1,2,4-oxadiazole ring with various substituents.
Azetidine carboxamides: Compounds containing the azetidine ring and carboxamide group with different substituents.
Uniqueness
This compound is unique due to the combination of the 1,2,4-oxadiazole ring and azetidine ring in its structure. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C10H16N4O2 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide |
InChI |
InChI=1S/C10H16N4O2/c1-6(2)9-13-8(16-14-9)5-12-10(15)7-3-11-4-7/h6-7,11H,3-5H2,1-2H3,(H,12,15) |
InChI Key |
HPNJBJQUISPGQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CNC(=O)C2CNC2 |
Origin of Product |
United States |
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